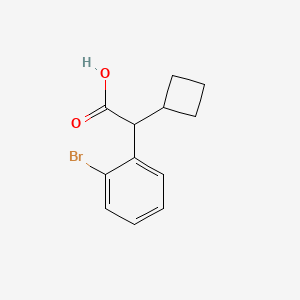
2-(2-bromophenyl)-2-cyclobutylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromophenyl)-2-cyclobutylacetic acid, also known as BPCB, is a synthetic organic compound belonging to the family of cyclobutylacetic acids. It is a colorless liquid that is soluble in most organic solvents and has a melting point of -30°C. BPCB has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
作用機序
2-(2-bromophenyl)-2-cyclobutylacetic acid is believed to act as an acetylcholinesterase inhibitor, meaning that it binds to the active site of the enzyme and blocks its action. This inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-bromophenyl)-2-cyclobutylacetic acid depend on the dosage and route of administration. In general, it has been shown to increase the levels of acetylcholine in the body, which can lead to increased alertness and concentration, improved memory and cognitive function, and increased muscle strength and coordination. In addition, it has been shown to have an anti-inflammatory effect, as well as to reduce anxiety and improve mood.
実験室実験の利点と制限
The main advantage of using 2-(2-bromophenyl)-2-cyclobutylacetic acid in laboratory experiments is its relatively low cost and availability. Additionally, it is relatively easy to synthesize and has a wide range of applications in scientific research. However, it is important to note that 2-(2-bromophenyl)-2-cyclobutylacetic acid is a highly toxic compound and should be handled with care. Additionally, its mechanism of action is not fully understood and further research is needed to better understand its effects.
将来の方向性
In the future, further research is needed to better understand the biochemical and physiological effects of 2-(2-bromophenyl)-2-cyclobutylacetic acid. Additionally, research should be conducted to explore the potential therapeutic applications of 2-(2-bromophenyl)-2-cyclobutylacetic acid, such as in the treatment of neurological disorders or as an anti-inflammatory agent. Additionally, research should be conducted to explore the potential environmental effects of 2-(2-bromophenyl)-2-cyclobutylacetic acid, as it is a potentially toxic compound. Finally, research should be conducted to explore the potential of 2-(2-bromophenyl)-2-cyclobutylacetic acid as a biomarker for certain diseases or environmental pollutants.
合成法
2-(2-bromophenyl)-2-cyclobutylacetic acid can be synthesized via a number of different routes. One of the most common methods involves the reaction of 2-bromo-2-phenylacetic acid with cyclobutyl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is then isolated and purified by distillation.
科学的研究の応用
2-(2-bromophenyl)-2-cyclobutylacetic acid has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been used to study the biochemical and physiological effects of certain drugs, such as anticholinesterase drugs. Additionally, 2-(2-bromophenyl)-2-cyclobutylacetic acid has been used to study the effects of certain environmental pollutants on biochemical and physiological processes.
特性
IUPAC Name |
2-(2-bromophenyl)-2-cyclobutylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-7-2-1-6-9(10)11(12(14)15)8-4-3-5-8/h1-2,6-8,11H,3-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGRPNVUWYIXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide](/img/structure/B6619231.png)
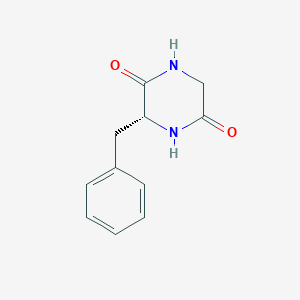
![3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B6619254.png)
![tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate](/img/structure/B6619277.png)
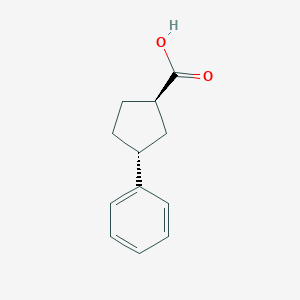
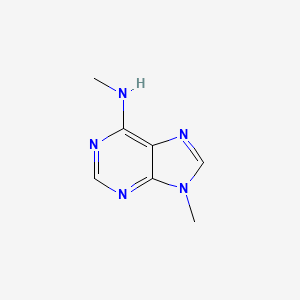
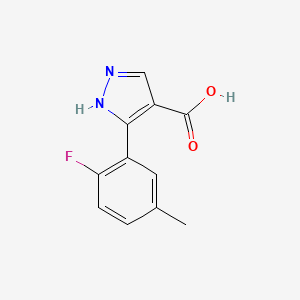
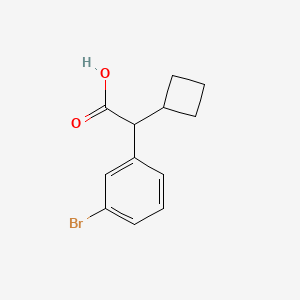
![5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6619316.png)



![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)